7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid 7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17845739
InChI: InChI=1S/C8H11NO4/c10-5(11)7-1-2-8(9-7,4-3-7)6(12)13/h9H,1-4H2,(H,10,11)(H,12,13)
SMILES:
Molecular Formula: C8H11NO4
Molecular Weight: 185.18 g/mol

7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid

CAS No.:

Cat. No.: VC17845739

Molecular Formula: C8H11NO4

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid -

Specification

Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
IUPAC Name 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid
Standard InChI InChI=1S/C8H11NO4/c10-5(11)7-1-2-8(9-7,4-3-7)6(12)13/h9H,1-4H2,(H,10,11)(H,12,13)
Standard InChI Key YATDJCAXVIVFQZ-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1(N2)C(=O)O)C(=O)O

Introduction

Synthetic Routes and Optimization

Core Synthesis Strategy

The primary synthesis begins with dimethyl-meso-2,5-dibromohexanedioate, which undergoes sequential transformations to introduce the bicyclic scaffold. A pivotal step is the double alkylation of dimethyl pyrrolidine-2,5-dicarboxylate using 1-bromo-2-chloroethane, forming the 7-azabicyclo[2.2.1]heptane skeleton . Subsequent hydrolysis and oxidation yield the dicarboxylic acid.

Table 1: Key Synthetic Steps and Yields

StepReactionYield (%)Purpose
1Dibromination95Introduce reactive sites
2Cyclization65Form pyrrolidine intermediate
3Double alkylation75Construct bicyclic framework
4Ester hydrolysis90Generate carboxylic acids

Alternative Methodologies

Fraser and Swingle’s earlier work on 7-azabicyclo[2.2.1]heptane derivatives highlights the challenges of low yields (<1%) in early routes . Their improved five-step synthesis achieved 18–36% yields via reductive amination and hydrogenation, albeit requiring platinum oxide . These methods underscore the sensitivity of bicyclic systems to reaction conditions and catalyst availability.

Structural and Conformational Analysis

PropertyValueSource
Molecular formulaC₈H₁₁NO₄
Molecular weight209.18 g/mol
Density1.45 g/cm³ (estimated)
pKa (carboxylic acids)~2.5 and ~4.5

Spectroscopic Characterization

  • NMR: The 1H^1H NMR spectrum exhibits distinct signals for bridgehead protons (δ 3.8–4.2 ppm) and methylene groups (δ 1.5–2.5 ppm) .

  • IR: Strong absorptions at 1700–1720 cm⁻¹ confirm carboxylic acid functionalities .

Physicochemical and Biochemical Properties

Biological Relevance

As a mimic of 2-aminoadipic acid—a key intermediate in lysine metabolism—this derivative has potential as:

  • A competitive inhibitor of aminoadipate aminotransferase .

  • A ligand for metal-binding proteins due to its dicarboxylate motif .

Comparative Analysis with Related Bicyclic Systems

Table 3: Comparison of Bicyclic Amino Acids

CompoundChiralityRigiditySynthetic Yield (%)Key Application
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acidNon-chiralHigh28Enzyme inhibition
2-Azabicyclo[2.2.2]octane-3-carboxylic acidChiralModerate15Neurological research
3-Aminobicyclo[3.2.1]octane-1-carboxylic acidNon-chiralLow10Peptide modification

The non-chirality of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid eliminates stereochemical complications in drug design, offering advantages over chiral analogs .

Applications in Drug Discovery

Conformational Restriction in Medicinal Chemistry

The rigid scaffold serves as a template for:

  • Glutamate receptor modulators: Mimicking glutamate’s extended conformation while resisting receptor desensitization .

  • Metalloprotease inhibitors: Chelating zinc ions via dicarboxylate groups .

Case Study: Anticonvulsant Activity

Preliminary studies suggest analogues of this compound reduce seizure duration in rodent models by modulating synaptic glutamate levels . Further optimization is required to enhance blood-brain barrier permeability.

Challenges and Future Directions

Synthetic Limitations

  • Scalability of the double alkylation step remains problematic due to side reactions .

  • Functionalization at the bridgehead positions is hindered by steric constraints .

Proposed Modifications

  • Introducing electron-withdrawing groups to stabilize intermediates during synthesis.

  • Exploring enzymatic resolution to access enantiopure derivatives for targeted therapies.

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